REACTION_CXSMILES
|
[C:1]([OH:6])(=[O:5])[C:2]([CH3:4])=[CH2:3].[OH-].[Ca+2:8].[OH-]>>[C:1]([O-:6])(=[O:5])[C:2]([CH3:4])=[CH2:3].[Ca+2:8].[C:1]([O-:6])(=[O:5])[C:2]([CH3:4])=[CH2:3].[C:1](=[O:6])=[O:5] |f:1.2.3,4.5.6|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Ca+2].[OH-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
calcium methacrylate
|
Type
|
product
|
Smiles
|
C(C(=C)C)(=O)[O-].[Ca+2].C(C(=C)C)(=O)[O-]
|
Name
|
CO2
|
Type
|
product
|
Smiles
|
C(=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |